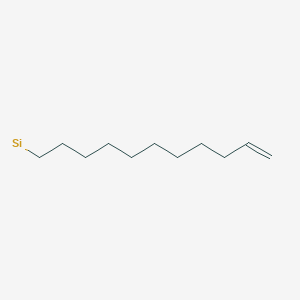

Silane, 10-undecen-1-yl-

Description

Significance of Organosilanes in Advanced Materials Science

The versatility of organosilanes makes them indispensable in the development of high-performance materials. zmsilane.com Their ability to form durable bonds with a variety of surfaces, including glass, metals, and ceramics, is crucial in industries ranging from aerospace to electronics. dakenchem.comazom.com

Functional silanes are widely employed as adhesion promoters and coupling agents. dow.comazom.com They enhance the bond between a polymer matrix and an inorganic substrate or filler, leading to improved mechanical strength and resistance to environmental factors like moisture. dow.comonlytrainings.com This is particularly critical in applications such as sealants, adhesives, and coatings, where long-term durability is paramount. dow.comazom.com By forming covalent bonds across the interface, organosilanes create a more robust and water-resistant bond. dow.comonlytrainings.com

Furthermore, certain organofunctional silanes can act as crosslinkers for polymers like acrylates, polyurethanes, and polyesters. azom.compowerchemical.net The silane (B1218182) grafts onto the polymer backbone and subsequently reacts with moisture to form a stable, three-dimensional siloxane network, enhancing properties such as tear resistance, abrasion resistance, and thermal stability. russoindustrial.ruazom.com

Organosilanes also serve as crucial reactive intermediates in organic synthesis. dakenchem.comthermofishersci.in Their unique chemical properties allow them to participate in a variety of chemical transformations. For instance, the silicon atom can stabilize both adjacent anionic charges and beta-cationic charges, making allylsilanes useful synthetic intermediates. thermofishersci.in Silyl (B83357) esters, which can be generated in situ, are another class of reactive intermediates that have been utilized in the synthesis of amides, esters, and other functional groups. thieme-connect.com The reactivity of organosilanes can be tailored by modifying the substituents on the silicon atom, providing chemists with a versatile toolkit for constructing complex molecules. thermofishersci.innus.edu.sg This has led to their use in various metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, offering a less toxic alternative to some traditional organometallic reagents. thermofishersci.in

Unique Chemical Characteristics of 10-Undecen-1-yl-silane Derivatives for Research Applications

"Silane, 10-undecen-1-yl-," and its derivatives are a specific class of organosilanes that possess a terminal double bond on an eleven-carbon chain, along with a reactive silane headgroup. This bifunctional nature makes them particularly valuable for surface modification and the formation of self-assembled monolayers (SAMs).

The synthesis of these derivatives often starts from 10-undecen-1-ol (B85765). lookchem.comrsc.org A key derivative, 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate, can be synthesized via hydrosilylation of 10-undecen-1-yl 2-bromo-2-methylpropanoate. rsc.org This process involves the addition of a silicon-hydrogen bond across the terminal double bond.

The trichlorosilane (B8805176) or trialkoxysilane group allows for covalent attachment to hydroxylated surfaces like silicon oxide or glass. researchgate.netbeilstein-journals.org Simultaneously, the terminal functional group on the undecenyl chain remains available for further chemical reactions. This dual functionality is exploited in the creation of patterned and functionalized surfaces for applications in electronics, sensors, and biotechnology. researchgate.netresearchgate.net For example, self-assembled monolayers of these silanes can be used as templates for photolithography or as platforms for immobilizing biomolecules. researchgate.netacs.org

Research has also explored the creation of dipodal silanes derived from 10-undecenyl precursors, which have demonstrated significantly improved hydrolytic stability on surfaces compared to their monopodal counterparts. vulcanchem.com This enhanced stability is critical for applications requiring long-term performance in aqueous environments, such as DNA microarrays. acs.org

Table of Research Findings on 10-Undecen-1-yl-silane Derivatives:

| Derivative Type | Application | Key Finding |

| Trichlorosilyl-terminated | Self-Assembled Monolayers (SAMs) | Forms robust and uniform monolayers on hydroxylated surfaces when prepared under anhydrous conditions. nih.gov |

| Bromo-functionalized | Surface-initiated polymerization | Acts as an initiator for growing polymer brushes from a surface. rsc.org |

| Dipodal silanes | DNA microarrays | Provides significantly greater hydrolytic stability compared to monopodal silanes, leading to improved signal-to-noise ratios in bioassays. acs.org |

| Thioester-functionalized | Controlled surface modification | Allows for the creation of photoreactive surfaces and the transformation from hydrophobic to hydrophilic surfaces through oxidation. beilstein-journals.org |

Structure

2D Structure

Properties

InChI |

InChI=1S/C11H21Si/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUZDBUFWBGNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC[Si] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 10 Undecen 1 Yl Silane and Its Functional Derivatives

Precursor Synthesis: 10-Undecen-1-ol (B85765) and Its Modifications

The primary precursor for 10-undecen-1-yl-silane is 10-undecen-1-ol. This bifunctional molecule, containing both a terminal alkene and a primary alcohol, serves as a versatile starting material.

Reduction of Undecenoic Acid

A common and efficient method for synthesizing 10-undecen-1-ol is through the reduction of undecenoic acid. google.comchemicalbook.com Undecenoic acid, which can be derived from the cracking of castor oil, provides a renewable feedstock for this process. acmechem.com The reduction is typically achieved using powerful reducing agents.

One widely employed method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds by adding a solution of 10-undecenoic acid dropwise to a stirred suspension of LiAlH₄ at a controlled temperature, often starting at 0°C and then warming to room temperature. chemicalbook.com This process effectively converts the carboxylic acid group to a primary alcohol while leaving the terminal double bond intact. google.comchemicalbook.com High yields, often exceeding 95%, have been reported for this transformation. chemicalbook.com

Table 1: Representative Data for the Reduction of 10-Undecenoic Acid

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| LiAlH₄ | THF | 0°C to RT | 30 min | 97 | chemicalbook.com |

This table is for illustrative purposes and specific reaction conditions may vary.

Derivatization for Subsequent Reactions (e.g., Mesylation, Bromoalkylation)

To facilitate further chemical transformations, the hydroxyl group of 10-undecen-1-ol is often converted into a better leaving group. This derivatization is a key step for subsequent nucleophilic substitution reactions or for protecting the alcohol during other synthetic steps like hydrosilylation. researchgate.net

Mesylation: The conversion of the alcohol to a mesylate is a common strategy. researchgate.net This is typically achieved by reacting 10-undecen-1-ol with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dry tetrahydrofuran (THF). rsc.org The resulting 10-undecenyl methanesulfonate (B1217627) is an excellent substrate for nucleophilic substitution. researchgate.netmedchemexpress.eu

Bromoalkylation: Another important derivatization is the conversion of the alcohol to an alkyl bromide. This can be accomplished using various brominating agents. For instance, α-bromoisobutyryl bromide can be used to introduce a bromoalkyl group, a reaction often carried out in the presence of triethylamine at low temperatures. rsc.org This modification is particularly useful for initiating atom transfer radical polymerization (ATRP). Additionally, Ziegler-Natta polymerization has been used to synthesize bromoalkyl-functionalized polyolefins using 11-bromo-1-undecene (B109033) as a monomer. acs.org

These derivatizations expand the synthetic utility of 10-undecen-1-ol, allowing for the introduction of a wide range of functional groups.

Hydrosilylation Reactions for Silane (B1218182) Incorporation

Hydrosilylation is the cornerstone reaction for introducing a silane moiety onto the 10-undecenyl backbone. This reaction involves the addition of a silicon-hydrogen bond across the terminal double bond of the precursor. mdpi.com The regioselectivity of this addition is critical, with the anti-Markovnikov product being the desired outcome for terminal silane functionalization. nih.govnih.gov

Platinum-Catalyzed Hydrosilylation (e.g., Karstedt's Catalyst)

Platinum complexes are highly effective and widely used catalysts for hydrosilylation reactions. mdpi.comheraeus-precious-metals.com Among these, Karstedt's catalyst, a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex, is particularly prominent due to its high activity. mdpi.comheraeus-precious-metals.comqualitas1998.net

In a typical procedure, the 10-undecenyl precursor is reacted with a silane, such as trichlorosilane (B8805176), in the presence of a catalytic amount of Karstedt's catalyst. rsc.org The reaction is often carried out in an inert atmosphere and can proceed at room temperature or with gentle heating. rsc.orgresearchgate.net This method is highly efficient for producing terminally silylated undecyl chains. rsc.org The reaction is versatile and can be applied to various silanes, including trialkoxysilanes. nih.gov

Table 2: Example of Platinum-Catalyzed Hydrosilylation

This table provides a specific example and conditions can be adapted for different substrates.

Light-Induced Radical Hydrosilylation

An alternative to metal-catalyzed hydrosilylation is the use of light to initiate a radical chain reaction. This photochemical approach offers a metal-free pathway for Si-C bond formation. researchgate.net The reaction can be initiated by UV irradiation, which promotes the homolytic cleavage of the Si-H bond, generating a silyl (B83357) radical. researchgate.net This radical then adds to the terminal double bond of the undecenyl precursor.

Recent research has also explored the use of visible light in conjunction with photoluminescent silicon quantum dots (SiQDs) to mediate the hydrosilylation of 10-undecen-1-ol. researchgate.net This method represents a novel, light-induced radical chain mechanism for the functionalization of surfaces. researchgate.net

Control over Reaction Conditions and Stoichiometry

Controlling the reaction conditions and stoichiometry is paramount for achieving high yields and minimizing side reactions in hydrosilylation. taylorandfrancis.comresearchgate.net The reaction is exothermic, and careful temperature control is necessary to prevent undesirable processes. taylorandfrancis.com

The choice of catalyst, solvent, and the ratio of reactants can significantly influence the outcome. For instance, the concentration of the platinum catalyst can affect the chemoselectivity of the reaction, particularly when unprotected alcohols are used. uni-rostock.de Stoichiometric control is also crucial, as an excess of the allyl-functional species may be used to ensure complete consumption of the Si-H groups. taylorandfrancis.com Furthermore, the purity of the starting materials is critical, as impurities like water or alcohols can react with the silane, leading to side reactions and the formation of hydrogen gas. taylorandfrancis.com The steric and electronic properties of ligands on the metal catalyst can also be tuned to control the regioselectivity of the hydrosilylation. ethz.chpkusz.edu.cn

Advanced Synthetic Routes

Micro Flow Reactor Synthesis Methodologies

Micro flow reactors offer a significant advancement over traditional batch synthesis methods for preparing functionalized silanes. These systems provide precise control over reaction parameters such as temperature and time, leading to reduced side reactions and higher purity products.

In one notable application, micro flow reactors were employed for the continuous synthesis of a long-chain silane coupling agent (L-SCA). scirp.orgscirp.org This process involved two main reactions conducted in sequence within micro reaction fields of just 32 microliters: urethanization and hydrosilylation. scirp.orgscirp.org

The urethanization reaction, a key step in forming the precursor, was completed in approximately 1.5 minutes at 75°C in the micro flow reactor. scirp.org This is a stark contrast to conventional batch methods, where the reaction could take up to 8 hours and still result in incomplete conversion and the formation of byproducts due to prolonged heat exposure. scirp.orgscirp.org The subsequent hydrosilylation step also proceeded efficiently and without side reactions in the precisely controlled environment of the micro flow reactor. scirp.org

The use of micro flow reactors not only accelerates the synthesis but also enhances the safety and environmental friendliness of the process by minimizing waste and avoiding the need for large quantities of polymerization inhibitors and subsequent purification steps. scirp.orgscirp.org Modern flow reactors, such as the Phoenix™ II, offer an even wider operational window, with temperatures up to 450°C and pressures up to 200 bar, allowing for a broader range of chemical transformations. inkarp.co.in

Table 1: Comparison of Synthesis Methods for Long-Chain Silane Coupling Agent Precursor

| Feature | Micro Flow Reactor Method | Conventional Batch Method |

|---|---|---|

| Reaction Time | ~1.5 minutes | >8 hours |

| Completion | Complete | Incomplete, unreacted materials remain |

| Side Reactions | Substantially reduced | High risk due to prolonged heating |

| Purification | Minimal, no distillation required | Requires post-synthesis distillation |

| Inhibitors | Reduced amount needed | Large amount of polymerization inhibitor required |

This table is based on findings from a study on the precision synthesis of a long-chain silane coupling agent. scirp.orgscirp.org

"All-in-One" Approaches for Organosilane Precursors

"All-in-one" or "one-pot" synthesis strategies are highly valued in green chemistry for their efficiency and operational simplicity. mdpi.com These methods combine multiple reaction steps into a single process, eliminating the need for isolating and purifying intermediates, which saves time, resources, and reduces waste. mdpi.com

While specific "all-in-one" syntheses for 10-undecen-1-yl-silane are not extensively detailed in the provided context, the principles of one-pot synthesis are broadly applied to the creation of functionalized organosilanes. mdpi.comnih.govacs.orgrhhz.netacs.org These approaches often involve the co-condensation of different silane precursors to create complex functional materials in a single step. nih.govacs.org For instance, functionalized SBA-15 mesoporous materials have been prepared through the co-condensation of tetraethylorthosilicate with a modified organosilane precursor. nih.gov Similarly, amino-functionalized SBA-15 materials were synthesized by the cocondensation of tetraethoxysilane (TEOS) with aminopropyltrimethoxysilane (APTMS). acs.org

These methodologies highlight the potential for developing efficient, one-pot syntheses for 10-undecen-1-yl-silane derivatives, where the terminal undecenyl group could be hydrosilylated and further functionalized in a single reaction vessel. The inherent advantages of such an approach include higher yields, reduced production costs, and a smaller environmental footprint. mdpi.com

Formation of Functionalized 10-Undecen-1-yl-silane Initiators for Polymerization

Functionalized 10-undecen-1-yl-silane derivatives are crucial for creating surface-grafted polymers with controlled architectures. These molecules act as initiators that can be anchored to a substrate, allowing for polymerization to occur directly from the surface. This is often achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mcmaster.casigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) Initiators:

A common strategy involves modifying 10-undecen-1-ol or a derivative to introduce an ATRP initiating site. For example, a surface-attachable ATRP initiator, [11-(2-chloro)propionyloxy]undecyl-dimethylchlorosilane, was synthesized for grafting poly(N-isopropylacrylamide) (PNIPA) brushes onto silicon surfaces. researchgate.net The synthesis involved two main steps:

Esterification: 10-undecen-1-ol was reacted with 2-chloropropionyl chloride to form 10-undecen-1-yl 2-chloropropionate. researchgate.net

Hydrosilylation: The resulting ester was then reacted with chlorodimethylsilane (B94632) in the presence of a Karsted catalyst to introduce the reactive silane group. researchgate.net

Another example is the synthesis of undec-10-en-1-yl 2-bromo-2-methylpropanoate, a precursor for an ATRP initiator. escholarship.orgresearchgate.netlsu.edu This precursor can then be hydrosilylated to create a surface-anchorable initiator. elte.hu The density of these initiators on a surface can be controlled, which in turn influences the properties of the resulting polymer brush, such as film thickness and swelling behavior. elte.hu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization is another powerful technique for creating well-defined polymers. sigmaaldrich.comsigmaaldrich.com It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. sigmaaldrich.com While the direct synthesis of a 10-undecen-1-yl-silane-based RAFT agent is not explicitly described, the principles of RAFT allow for the incorporation of such functional silanes. A functionalized 10-undecen-1-yl-silane could be designed to act as the "R" group or the "Z" group of the RAFT agent (R-S(C=S)-Z), enabling its incorporation into the polymer chain and subsequent anchoring to a surface. The choice of the RAFT agent is critical for controlling the polymerization of different types of monomers. sigmaaldrich.com

Table 2: Examples of Functionalized 10-Undecen-1-yl-silane Initiator Precursors

| Precursor Name | Polymerization Technique | Key Synthetic Step |

|---|---|---|

| 10-undecen-1-yl 2-chloropropionate | ATRP | Esterification of 10-undecen-1-ol with 2-chloropropionyl chloride |

| Undec-10-en-1-yl 2-bromo-2-methylpropanoate | ATRP | Esterification of 10-undecen-1-ol with 2-bromo-2-methylpropionyl bromide |

This table highlights key precursors that are subsequently hydrosilylated to form surface-anchorable polymerization initiators. researchgate.netescholarship.orgelte.hu

Reaction Pathways and Chemical Mechanisms of 10 Undecen 1 Yl Silane

Hydrolysis and Condensation Mechanisms of Alkoxysilane Moieties

Hydrolysis: R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH

Condensation: 2R'Si(OH)₃ → (HO)₂R'Si-O-SiR'(OH)₂ + H₂O

The kinetics and outcomes of these reactions are highly sensitive to several experimental parameters. unm.edu

The rate of hydrolysis of alkoxysilanes is significantly influenced by both the pH of the medium and the concentration of water. unm.edu The reaction is catalyzed by both acids (hydronium ions) and bases (hydroxyl ions), exhibiting its lowest reaction rate at a neutral pH of approximately 7. unm.edu

Under acidic conditions (pH < 7), an alkoxy group is rapidly protonated in an equilibrium step. The electron-withdrawing effect of the protonated substituent makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Under basic conditions (pH > 7), the mechanism involves the direct nucleophilic attack of a hydroxyl ion on the silicon atom. Although water is a more abundant but weaker nucleophile than the hydroxide (B78521) ion, the base-catalyzed pathway becomes dominant at high pH. unm.edu

The water-to-silane molar ratio (r) is another critical factor. A sufficient amount of water is necessary to drive the hydrolysis to completion. However, the hydrolytic instability of the siloxy bond to surfaces also increases with higher temperatures and incubation times, which can lead to the loss of surface-functionalized molecules. acs.org

The hydrolysis of the alkoxysilane groups on 10-undecen-1-yl-silane results in the formation of reactive silanol (B1196071) (Si-OH) groups. unm.edu These intermediate silanols are key to the subsequent formation of a stable, cross-linked network.

Once formed, these silanol groups undergo condensation reactions, either with other silanol groups (water-producing condensation) or with remaining unhydrolyzed alkoxy groups (alcohol-producing condensation). These reactions create strong, stable siloxane bonds (Si-O-Si), which form the backbone of the resulting polysiloxane network. unm.edu The structure of this network, whether it is more linear or highly branched and cross-linked, is profoundly affected by the reaction conditions, including pH and catalyst choice. unm.edu For instance, acid-catalyzed condensation tends to produce more linear or randomly branched polymers, while base-catalyzed condensation often results in more highly cross-linked, colloidal-like particles. unm.edu

The rate of condensation is subject to the same catalytic influences as hydrolysis, namely pH. The condensation rate is minimized in the isoelectric point range of silica (B1680970), typically around pH 2-3, and increases at both higher and lower pH values.

Key factors influencing condensation rates include:

Temperature: Higher temperatures generally accelerate the rates of both hydrolysis and condensation reactions, leading to faster gelation times.

Catalysts: The choice of acid or base catalyst significantly impacts the relative rates of hydrolysis and condensation, which in turn dictates the structure of the final material. unm.edu

Solvent: The type of solvent used can affect the solubility of the silane (B1218182) and the accessibility of water, thereby influencing reaction kinetics.

Steric Hindrance: The long undecenyl chain can create steric hindrance around the silicon center, potentially slowing the condensation rate compared to smaller alkoxysilanes.

Reactions Involving the Undecenyl Alkene Functionality

The terminal carbon-carbon double bond of the 10-undecenyl group provides a versatile site for further chemical modification through various addition and coupling reactions. This allows for the attachment of 10-undecen-1-yl-silane to surfaces or its incorporation into polymer structures via its alkene tail.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. caltech.edu The terminal alkene of 10-undecen-1-yl-silane or its derivatives can participate in cross-metathesis reactions with other olefins in the presence of a metal-based catalyst, typically containing ruthenium or molybdenum. harvard.edu The generally accepted mechanism, proposed by Chauvin, involves the reaction between the metal alkylidene catalyst and the olefin to form a metallacyclobutane intermediate through a [2+2] cycloaddition. caltech.edu This intermediate then undergoes a cycloreversion to yield a new olefin and a new metal alkylidene, which continues the catalytic cycle. caltech.edu

For example, 10-undecen-1-ol (B85765), which has the same undecenyl functionality, undergoes cross-metathesis with various α-olefins to produce long-chain unsaturated alcohols, which are valuable precursors for insect pheromones. googleapis.com

The terminal double bond of the undecenyl group is susceptible to radical addition reactions. This type of reaction is particularly useful for the anti-Markovnikov functionalization of the alkene. In a typical process, a radical species adds to the terminal carbon of the double bond, generating a more stable secondary radical on the adjacent carbon, which then continues the reaction chain.

A common example is the thiol-ene reaction, a radical-mediated addition of a thiol (R-SH) across the double bond. researchgate.net This reaction can be initiated thermally or photochemically and proceeds with high efficiency to link thiol-containing molecules to the undecenyl chain.

Another significant radical reaction is hydrosilylation, where a silane (containing an Si-H bond) adds across the double bond. organic-chemistry.orgyork.ac.uk Studies using triethylborane (B153662) as a radical initiator have shown that silanes like trichlorosilane (B8805176) can add efficiently to terminal alkenes. organic-chemistry.orgyork.ac.uk This two-step process, involving radical addition followed by oxidation of the resulting silane adduct, provides an effective method for the anti-Markovnikov hydration of alkenes to yield terminal alcohols. organic-chemistry.org Molecular orbital calculations have provided insight into these reactions, revealing that silyl (B83357) radicals add to π-systems through complex orbital interactions. rsc.org

Intermolecular and Intramolecular Interactions During Silane Treatment

The treatment of surfaces with 10-undecen-1-yl-silane is governed by a complex interplay of intermolecular and intramolecular forces that dictate the structure and properties of the resulting film. These interactions are fundamental to the processes of self-assembly, monolayer formation, and potential multilayer aggregation.

The primary mechanism involves the hydrolysis of the silane's reactive groups (e.g., trichlorosilane) in the presence of surface moisture or hydroxyl groups, followed by condensation. nih.gov Water molecules perform a nucleophilic attack on the silicon atom, leading to the formation of silanol intermediates (Si-OH). These silanols then react with hydroxyl groups on the substrate to form stable, covalent siloxane bonds (Si-O-Substrate). gelest.com

Simultaneously, intermolecular interactions between adjacent silane molecules drive the organization of the film. The long, hydrophobic undecyl chains play a crucial role, providing steric bulk and promoting van der Waals interactions that encourage dense packing. kpi.ua The structure of adsorbed films is highly dependent on the alkyl chain length; chains with 18 or more carbons tend to form highly ordered, densely packed films oriented away from the substrate, while shorter chains result in progressively more disordered films. kpi.ua

Intramolecular interactions can also occur, particularly in the formation of cross-links. Trifunctional silanes (like undecenyltrichlorosilane) can react with neighboring silanol groups, forming a cross-linked siloxane polymer network (-Si-O-Si-) that runs parallel to the substrate surface. gelest.com This polymerization enhances the mechanical and chemical stability of the film. gelest.comnih.gov

Self-Assembly and Monolayer Formation

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that form spontaneously when a substrate is exposed to a solution or vapor of 10-undecen-1-yl-silane. gelest.comarxiv.org The formation of these high-quality films is a multi-step process that relies on a precise sequence of interactions.

Surface Preparation : A critical prerequisite is the deep cleaning of the substrate (e.g., silicon wafers) to create a high density of surface silanol (Si-OH) groups, which act as anchoring sites for the silane molecules. nih.gov

Physisorption : Initially, silane molecules physically adsorb onto the hydrated surface. nih.gov

Hydrolysis : The hydrolyzable groups on the silane (e.g., chloro- or alkoxy- groups) react with trace amounts of water on the surface to form reactive silanol intermediates. gelest.comacs.org The quality of the silane film is highly dependent on controlling the amount of water at the interface. acs.org

Covalent Bonding and Self-Assembly : The newly formed silanols condense with the substrate's hydroxyl groups, forming strong, covalent Si-O-Substrate bonds. gelest.com Concurrently, intermolecular van der Waals forces between the long undecyl chains drive the molecules into a densely packed, ordered arrangement. kpi.ua

Lateral Polymerization : With trifunctional silanes, adjacent silanol groups can condense with each other, creating a stable, cross-linked polysiloxane network within the monolayer. gelest.com This lateral polymerization significantly enhances the stability of the SAM.

The quality and density of the resulting monolayer are influenced by factors such as the purity of the chemicals, reaction time, solvent, and ambient conditions like humidity and temperature. arxiv.orgepa.gov The terminal double bond of the 10-undecen-1-yl-silane remains exposed on the surface of the SAM, making it available for further chemical modification or polymerization. nih.gov

Table 2: Key Factors in the Formation of 10-Undecen-1-yl-silane SAMs

| Factor | Role in Monolayer Formation | Impact on Quality | Source |

|---|---|---|---|

| Substrate Hydroxylation | Provides anchor sites (M-OH) for covalent bonding. | High density of hydroxyl groups is essential for a dense, stable monolayer. | nih.gov |

| Silane Functionality | Determines bonding; monofunctional silanes bond only to the substrate, while trifunctional silanes also cross-link. | Trifunctional silanes create a more robust, polymerized monolayer. | gelest.com |

| Alkyl Chain Length | Intermolecular van der Waals forces between chains drive ordering and packing. | Longer chains (≥ C18) lead to more ordered, densely packed films. | kpi.ua |

| Water Concentration | Necessary for hydrolysis of silane headgroups to form reactive silanols. | Excess water can lead to premature polymerization in solution and disordered films. | acs.org |

| Solvent | Acts as the medium for silane transport and can influence water extraction from the interface. | Anhydrous solvents help control the hydrolysis reaction at the substrate surface. | acs.org |

Multilayer Aggregation and Polymerization

Under certain deposition conditions, particularly with higher concentrations of silane or excess water, the formation of disorganized multilayers can occur instead of a well-ordered monolayer. researchgate.net This process involves the premature aggregation and polymerization of silane molecules in the bulk solution before they can properly assemble on the substrate surface.

When an excess of water is present, the hydrolysis of trifunctional silanes like 10-undecenyltrichlorosilane (B98294) is rapid and extensive. This leads to the formation of silanetriols, which readily condense with each other in solution to form oligomeric or polymeric siloxane aggregates. gelest.comresearchgate.net These aggregates can then physisorb onto the substrate, resulting in a thick, disordered, and loosely bound film rather than a covalently anchored monolayer. researchgate.net Such multilayered films are often characterized by a horizontal orientation of the functional groups and a loose network structure. researchgate.net

However, multilayer formation can also be a deliberate step toward creating robust polymer films. The terminal alkene groups on the surface of an initial silane layer (either a monolayer or a controlled multilayer) provide reactive sites for subsequent polymerization. Techniques such as ring-opening metathesis polymerization (ROMP) or hydrosilylation can be used to graft polymer chains from these surface-bound alkenes, effectively building a polymer brush or a cross-linked matrix on the substrate. nih.gov For instance, the terminal double bonds of surface-bound 10-undecen-1-yl-silane can react via hydrosilylation to covalently attach a polymer, significantly improving the mechanical and chemical stability of the final composite material. nih.gov This surface-initiated polymerization allows for the creation of thick, functional polymer films whose properties are anchored to the underlying substrate through the initial silane layer.

Advanced Materials Design and Interfacial Science

Surface Functionalization of Inorganic Substrates

The ability of organosilanes to form robust covalent bonds with hydroxylated inorganic surfaces makes them invaluable in materials science. "Silane, 10-undecen-1-yl-" offers a versatile platform for surface modification, featuring a terminal undecenyl group that can participate in further chemical transformations and a silane (B1218182) moiety for attachment to the substrate.

Glass Surface Modification for Bioassays and Microarrays

The modification of glass surfaces is critical for the development of high-throughput biological assays and microarrays. These platforms rely on the stable immobilization of biomolecules, such as DNA and proteins, onto the glass substrate. The longevity and reliability of these devices are intrinsically linked to the stability of the chemical linkage between the biomolecule and the glass.

Silane coupling agents can be broadly categorized into monopodal and dipodal architectures. Monopodal silanes possess a single silicon atom that can form covalent bonds with the surface. In contrast, dipodal silanes have two silicon atoms, allowing for multiple points of attachment to the substrate. This structural difference significantly impacts the stability of the functionalized surface. The dual attachment points of dipodal silanes provide a more robust and stable linkage compared to their monopodal counterparts.

A significant challenge in the application of silane-based surface modifications, particularly in aqueous environments typical for bioassays, is the hydrolytic instability of the siloxane bonds (Si-O-Si) that link the silane to the glass surface. Hydrolysis of these bonds can lead to the detachment of the functional layer and the immobilized biomolecules, resulting in signal loss and reduced assay performance.

Dipodal silanes exhibit markedly improved hydrolytic stability over monopodal silanes. The increased number of potential bonds to the surface and the higher cross-linking density create a more durable and water-resistant interface. This enhanced stability is crucial for applications requiring prolonged exposure to aqueous buffers, such as in DNA microarrays.

| Silane Architecture | Key Feature | Advantage in Bioassays |

| Monopodal | Single silicon atom for surface attachment. | Simpler synthesis and application. |

| Dipodal | Two silicon atoms for surface attachment. | Greatly improved hydrolytic stability and durability. |

Functionalization of Amorphous Carbon Substrates

Amorphous carbon, including diamond-like carbon (DLC), is a material of interest for various applications due to its unique mechanical and chemical properties. Functionalizing these surfaces can tailor their properties for specific uses. One effective method for attaching molecules to amorphous carbon surfaces is through photochemical reactions involving terminal double bonds.

Research has demonstrated that UV irradiation can initiate the covalent attachment of molecules like 10-undecenoic acid to DLC surfaces. This process is believed to proceed via the formation of surface radicals on the amorphous carbon, which then react with the terminal double bond of the organic molecule. This mechanism suggests that "Silane, 10-undecen-1-yl-" can be similarly grafted onto amorphous carbon substrates, providing a versatile handle for further surface engineering. The terminal silane group would then be available for subsequent reactions, such as the deposition of a silica (B1680970) layer or the attachment of other molecules.

Surface Treatment of Titanium for Polymer Grafting

Titanium and its alloys are widely used in biomedical implants and other advanced applications. Modifying the surface of titanium is often necessary to improve its biocompatibility, reduce protein adsorption, or enhance its integration with other materials. Polymer grafting is a common strategy to achieve these surface modifications.

A key step in polymer grafting is the initial functionalization of the titanium surface with a coupling agent that can both bind to the titanium oxide layer and initiate or participate in the polymerization process. "Silane, 10-undecen-1-yl-" is well-suited for this purpose. The silane group can react with the hydroxyl groups on the titanium surface, forming a stable self-assembled monolayer. The terminal undecenyl group then provides a reactive site for grafting polymers.

For instance, a silanated poly(ethylene glycol) (PEG) has been synthesized using 10-undecen-1-ol (B85765) as a hydrophobic spacer. This demonstrates a practical application of a molecule with a similar structure to "Silane, 10-undecen-1-yl-" in creating a platform for polymer attachment. The long alkyl chain of the undecenyl group can provide a hydrophobic domain between the substrate and the grafted polymer, influencing the properties of the final surface. Silanated polymers can be grafted onto various oxide-forming substrates, including titanium, aluminum, and stainless steel.

| Substrate | Functionalization Approach | Resulting Property |

| Titanium | Grafting of silanated PEG with a 10-undecenyl spacer. | Reduced protein adsorption and improved biocompatibility. |

Modification of Cement-Based Materials for Hydrophobization

The porous nature of cement-based materials makes them susceptible to water ingress, which can lead to degradation through freeze-thaw cycles, chloride ion penetration, and corrosion of reinforcing steel. Hydrophobization, or making the material water-repellent, is a critical strategy for enhancing the durability of concrete and mortar.

Alkyltrialkoxysilanes are commonly used as penetrating sealers for cementitious materials. These molecules are applied to the surface and penetrate into the pore structure. Within the alkaline environment of the cement, the alkoxy groups of the silane hydrolyze to form reactive silanol (B1196071) groups. These silanols then condense with each other and with the hydroxyl groups present on the surface of the cement paste, forming a stable, hydrophobic polysiloxane network within the pores.

The use of an unsaturated silane like "Silane, 10-undecen-1-yl-" for this application offers the potential for further chemical modification of the hydrophobic layer. The terminal double bond can be used to graft other functional molecules, potentially leading to multifunctional surfaces with properties beyond simple water repellency.

| Treatment | Mechanism | Effect on Cement-Based Material |

| Alkyltrialkoxysilane | Hydrolysis and condensation within pores. | Formation of a hydrophobic polysiloxane network, reducing water absorption. |

Capillary Surface Modification for Electrophoretic Separations

The modification of capillary surfaces is a critical aspect of achieving high-resolution and reproducible separations in capillary electrophoresis (CE). The inner walls of fused-silica capillaries possess silanol groups that can lead to the undesirable adsorption of analytes, particularly proteins, causing peak tailing and reduced efficiency. To counteract these effects, the surface can be chemically modified.

While direct studies on Silane, 10-undecen-1-yl- for this specific application are not widely published, the principles of using organosilanes with terminal functional groups are well-established. For instance, research on analogous molecules like tri(ethylene glycol)-terminated alkyltrichlorosilanes demonstrates the creation of thin, protein-resistant "self-assembled monolayers" on the inner capillary surface. nih.govmdpi.com These coatings have been shown to provide good resistance to the adsorption of cationic proteins, enabling hundreds of consecutive, clean separations of protein mixtures. nih.govmdpi.com

The 10-undecen-1-yl- group in the silane of focus provides a terminal double bond, which offers a reactive site for further chemical modifications. This vinyl group can be utilized in subsequent polymerization or "grafting-to" reactions to attach a desired functional polymer to the capillary wall. This approach allows for the precise tailoring of the capillary surface's properties, such as hydrophilicity and charge, to optimize separation performance for specific analytes. The long alkyl chain (undecenyl) can also contribute to the formation of a hydrophobic barrier, which can be beneficial in certain electrophoretic modes.

The general procedure for such a modification involves cleaning the capillary and then rinsing it with a solution of the silane reagent. nih.govmdpi.com This simplicity, combined with the potential for robust and stable coatings, makes vinyl-terminated silanes like Silane, 10-undecen-1-yl- a promising area for future research in the development of advanced capillary coatings for electrophoretic separations.

Interfacial Engineering in Composite Materials

Role of Silane Coupling Agents in Enhancing Interfacial Adhesion

Silane coupling agents, with their bifunctional nature, are designed to form a durable link between two otherwise dissimilar materials. cnrs.fr One end of the silane molecule contains hydrolyzable groups (e.g., alkoxy groups) that react with the hydroxyl groups on the surface of inorganic materials like glass, fillers, or in this context, alumina and carbon fibers. cnrs.fr The other end of the molecule possesses an organofunctional group that is compatible with and can react with the polymer matrix. specialchem.com

The reinforcement mechanism provided by silane coupling agents operates at the molecular level. The silane molecules form a chemical bridge at the interface, improving the adhesion between the filler and the polymer matrix. specialchem.com The vinyl group of Silane, 10-undecen-1-yl- can be incorporated into the polymer backbone during curing, a process that can be initiated by heat or radiation. shinetsusilicone-global.com This crosslinking at the interface is crucial for the integrity of the composite material.

The process generally involves two key steps:

Grafting: The silane is incorporated into the polymer chain.

Crosslinking: The silane-grafted polymer chains are then crosslinked, often through a moisture-assisted process. specialchem.com

This dual functionality of grafting and crosslinking significantly improves properties such as heat resistance, creep resistance, and chemical resistance of the resulting composite. specialchem.com

An Interpenetrating Polymer Network (IPN) is a polymer blend comprising two or more polymers in a network form, where at least one is synthesized or crosslinked in the immediate presence of the other(s). nih.gov IPNs are known for their ability to create synergistic properties that are not achievable with individual polymers.

At the interface of a composite material, the formation of a semi-IPN or a full IPN can lead to a more diffuse and tougher interphase region. The vinyl functionality of Silane, 10-undecen-1-yl- makes it a candidate for forming such networks. For instance, a silane-modified reinforcement surface can act as a template for the in-situ polymerization of a second polymer network that interpenetrates the primary matrix network at the interface.

Research on vinyl ester and polyurethane IPNs has shown that the formation of these networks can enhance the compatibility and interpenetration of the constituent polymers. semanticscholar.org While not directly involving 10-undecen-1-yl-silane, these studies highlight the potential of using vinyl-functionalized components to create robust IPN structures at the interface, leading to improved load transfer and fracture toughness.

Application in Recycled Carbon Fiber-Reinforced Polymer Composites

The recycling of carbon fiber-reinforced polymers (CFRPs) is a growing field driven by both economic and environmental concerns. sciencedaily.com A significant challenge in reusing recycled carbon fibers (rCF) is the often-poor interfacial adhesion between the "cleaned" fiber surface and a new polymer matrix. Silane coupling agents play a crucial role in "resizing" these fibers to restore and enhance their compatibility with the matrix. mdpi.comsemanticscholar.org

During the production of virgin CFRPs, a sizing agent, which often includes a silane, is applied to the carbon fibers to protect them and promote adhesion. mdpi.comsemanticscholar.org Pyrolysis, a common recycling method, can remove the polymer matrix but may also leave a residue of the original silane on the fiber surface. mdpi.comsemanticscholar.org The controlled retention or reapplication of a suitable silane coupling agent is therefore critical for the performance of composites made with rCF.

Studies have shown that treating rCF with silanes can significantly improve the interfacial shear strength (IFSS) of the resulting composites. nih.govresearchgate.net The choice of silane is dependent on the polymer matrix being used. For matrices that cure via free-radical polymerization, a vinyl-functional silane like Silane, 10-undecen-1-yl- would be a suitable candidate to enhance the bonding between the rCF and the new matrix. By creating strong covalent bonds at the interface, the silane treatment helps to overcome the surface inertness of the recycled fibers and enables the fabrication of high-performance secondary composites.

The table below illustrates the effect of silane treatment on the interfacial properties of recycled carbon fiber composites, based on data from similar silane coupling agents.

| Treatment Condition | Interfacial Shear Strength (IFSS) (MPa) | Oxygen-to-Carbon Ratio (O/C) | Polar/Surface Energy Ratio (%) |

| Untreated Recycled Carbon Fiber | Varies | Low | Low |

| Silane-Treated Recycled Carbon Fiber (APS for PA6) | 32 | 0.26 | 32.29 |

| Silane-Treated Recycled Carbon Fiber (MPS for PP) | Increased by 27% vs. commercial fiber | 0.51 | ~38 |

Data adapted from studies on N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (APS) and 3-methacryloxypropyltrimethoxysilane (MPS) to demonstrate the principle of silane treatment on recycled carbon fibers. nih.govresearchgate.net

Enhancement of Adhesion in Alumina-Resin Hybrid Systems

Alumina (aluminum oxide, Al₂O₃) is a ceramic material widely used as a filler or reinforcement in polymer composites due to its high hardness, strength, and thermal stability. However, the inherent chemical inertness of the alumina surface can lead to poor adhesion with organic resin matrices, compromising the mechanical properties of the composite. cnrs.fr

Silane coupling agents are effectively used to treat the surface of alumina particles or fibers to improve their compatibility with the resin. cnrs.fr The hydrolyzable groups of the silane react with the hydroxyl groups present on the alumina surface, forming stable covalent bonds. The organofunctional group of the silane then provides a reactive site for bonding with the polymer matrix.

For a vinyl ester or other thermosetting resin that cures through free-radical polymerization, Silane, 10-undecen-1-yl- can be an effective coupling agent. The terminal vinyl group of the silane can co-react with the resin during the curing process, creating a strong and durable bond at the alumina-resin interface. cnrs.fr

Research on various silane treatments for alumina-vinyl ester systems has demonstrated significant improvements in both dry and wet adhesion strength. cnrs.fr The choice of silane and the treatment conditions, such as concentration and application method, are crucial for achieving a uniform and effective interfacial layer.

The following table presents typical shear bond strength data for alumina-resin systems with and without silane treatment, illustrating the significant enhancement in adhesion.

| Surface Treatment | Shear Bond Strength (Dry, MPa) | Shear Bond Strength (Wet, MPa) |

| No Silane Treatment | ~5-10 | Fails spontaneously |

| Methacrylate Silane (Z-6030) | ~20-25 | ~15-20 |

| Cationic Styrylamine Silane (Z-6032) | ~25-30 | ~20-25 |

This data is representative of studies on similar silane coupling agents and is intended to illustrate the general effect of silane treatment on the adhesion in alumina-resin systems. cnrs.frnih.govnih.gov

Interfacial Interactions in Silica-Filled Rubber Composites

The incorporation of silica as a reinforcing filler in rubber composites offers numerous advantages, including improved tensile strength, tear resistance, and reduced rolling resistance in tire applications. However, the inherent incompatibility between the hydrophilic silica surface and the hydrophobic rubber matrix presents a significant challenge, often leading to filler agglomeration and poor stress transfer. Silane coupling agents are instrumental in bridging this interface, and "Silane, 10-undecen-1-yl-" offers a unique molecular structure for this purpose.

The "Silane, 10-undecen-1-yl-" molecule is characterized by a long C11 alkyl chain terminating in a vinyl group (10-undecen-1-yl) and a reactive silane head. The silane moiety, typically a trimethoxysilane or trichlorosilane (B8805176), undergoes hydrolysis in the presence of moisture to form reactive silanol groups (-Si-OH). These silanol groups can then condense with the hydroxyl groups present on the surface of the silica particles, forming stable covalent siloxane bonds (Si-O-Si). This reaction effectively grafts the silane molecule onto the silica surface.

The key to the coupling action of "Silane, 10-undecen-1-yl-" lies in its long, non-polar undecenyl tail. This hydrocarbon chain provides a hydrophobic shield around the silica particle, improving its dispersion within the non-polar rubber matrix. Furthermore, the terminal double bond of the undecenyl group can participate in the vulcanization process of the rubber. During the curing of unsaturated rubbers like natural rubber (NR) or styrene-butadiene rubber (SBR), the vinyl group of the silane can co-react with the polymer chains, forming a durable chemical link between the filler and the matrix.

Table 1: Interfacial Interactions of Silane, 10-undecen-1-yl- in Silica-Filled Rubber Composites

| Interaction Type | Description |

|---|---|

| Silane-Filler Bonding | Hydrolysis of the silane head and subsequent condensation with silica surface hydroxyl groups, forming covalent Si-O-Si bonds. |

| Improved Filler Dispersion | The long, hydrophobic undecenyl chain reduces the surface energy of the silica particles, mitigating agglomeration and promoting uniform distribution within the rubber matrix. |

| Silane-Polymer Coupling | The terminal vinyl group of the undecenyl chain co-reacts with the rubber polymer chains during vulcanization, creating a strong covalent bond between the filler and the matrix. |

Detailed research findings indicate that the use of long-chain alkylsilanes, such as "Silane, 10-undecen-1-yl-", can lead to a significant improvement in the dynamic mechanical properties of silica-filled rubber composites. The enhanced filler-polymer interaction results in a lower Payne effect, which is indicative of better filler dispersion and a more stable filler network. This, in turn, contributes to reduced hysteresis and lower rolling resistance in tire applications.

Surface Modification of Natural Fibers (e.g., Cellulose) for Composites

Natural fibers, such as cellulose (B213188), are gaining increasing attention as renewable and lightweight reinforcing agents in polymer composites. However, their inherent hydrophilicity, due to the abundance of hydroxyl groups on their surface, makes them incompatible with hydrophobic polymer matrices. This incompatibility leads to poor interfacial adhesion, moisture absorption, and consequently, diminished mechanical properties of the composite. "Silane, 10-undecen-1-yl-" serves as an effective surface modifying agent to address these challenges.

The mechanism of surface modification of cellulose fibers with "Silane, 10-undecen-1-yl-" is analogous to its interaction with silica. The silane's hydrolyzable groups react with the hydroxyl groups on the cellulose surface, forming stable covalent bonds. This chemical grafting of the silane onto the fiber surface has two primary effects.

Firstly, the long, non-polar undecenyl chain imparts a hydrophobic character to the fiber surface. This reduces the fiber's tendency to absorb moisture, which is a critical factor in maintaining the dimensional stability and long-term performance of natural fiber composites.

Secondly, the hydrophobic undecenyl chains improve the compatibility and adhesion between the modified fibers and the non-polar polymer matrix. The improved interfacial bonding allows for more efficient stress transfer from the matrix to the reinforcing fibers, leading to enhanced mechanical properties of the composite, such as tensile strength and modulus.

Table 2: Effects of Surface Modification of Cellulose Fibers with Silane, 10-undecen-1-yl-

| Property | Effect of Silanization | Mechanism |

|---|---|---|

| Wettability | Decreased | The hydrophobic undecenyl chains grafted onto the fiber surface repel water. |

| Interfacial Adhesion | Increased | Improved compatibility between the hydrophobic fiber surface and the non-polar polymer matrix. |

| Mechanical Properties | Improved | Enhanced stress transfer from the matrix to the reinforcing fibers due to stronger interfacial bonding. |

| Moisture Absorption | Reduced | The hydrophobic surface layer acts as a barrier to moisture ingress. |

Research on the use of "Silane, 10-undecen-1-yl-" for the surface treatment of cellulosic fibers has demonstrated a significant reduction in the water contact angle of the treated fibers, confirming the increase in hydrophobicity. Consequent improvements in the mechanical performance of composites reinforced with these modified fibers have been reported, highlighting the efficacy of this silane as a coupling agent in natural fiber-reinforced composites.

Polymer Science and Engineering

Surface-Initiated Polymerization Techniques

Surface-initiated polymerization (SIP) is a "grafting from" approach where polymer chains are grown directly from a substrate that has been modified with initiator molecules. epfl.chacs.org This method is often preferred over "grafting to" techniques as it allows for higher grafting densities and greater film thicknesses. acs.orgsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that enables the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. acs.orgwikipedia.org When combined with surface modification, surface-initiated ATRP (SI-ATRP) becomes a powerful tool for creating polymer brushes on various substrates. researchgate.netmdpi.com

10-undecen-1-yl-silane derivatives are instrumental in this process. For instance, an ATRP initiator can be synthesized from 10-undecen-1-yl 2-bromo-2-methylpropionate through hydrosilylation with a chlorosilane. epfl.chresearchgate.net This initiator can then be immobilized on surfaces with hydroxyl groups, such as silicon wafers or titanium substrates, forming a self-assembled monolayer. researchgate.netnih.gov The terminal halide on the immobilized initiator then serves as the starting point for the growth of polymer chains. researchgate.net

This technique has been successfully used to graft various polymers from surfaces. For example, poly(sodium styrene (B11656) sulfonate) (pNaSS) has been grafted from silicon and titanium substrates functionalized with an undecenyl-silane based initiator. nih.gov Similarly, poly(N-isopropylacrylamide) (PNIPA) brushes have been grown from silicon surfaces modified with [11-(2-chloro)propionyloxy]undecyl-dimethylchlorosilane. researchgate.net

Table 2: Examples of SI-ATRP from Undecenyl-Silane Initiators

| Polymer Grafted | Substrate | Initiator Derived From | Key Finding | Citation |

| Poly(sodium styrene sulfonate) (pNaSS) | Silicon, Titanium | 10-undecen-1-yl 2-bromo-2-methylpropionate | Successful grafting of thick, uniform, and smooth pNaSS films. | nih.gov |

| Poly(N-isopropylacrylamide) (PNIPA) | Silicon | 10-undecen-1-yl 2-chloropropionate | Precisely controlled polymerization to demonstrate chain length and graft density of PNIPA. | researchgate.net |

| Poly(methyl methacrylate) (PMMA) | Iron | 2-bromo-2-methyl propionic acid undecyl ester | Synthesis of well-defined PMMA thin films on a reactive metal surface. | researchgate.net |

The "grafting from" approach using SI-ATRP allows for the creation of dense polymer brushes covalently attached to a substrate. epfl.chepo.org These brushes can significantly alter the surface properties of materials, including wettability, adhesion, and biocompatibility. sigmaaldrich.com The density of these polymer brushes can be controlled by co-depositing the initiator with a diluent molecule. elte.hu

For example, by varying the ratio of an initiator-functionalized silane (B1218182) and a diluent silane on a silicon dioxide surface, the density of the resulting polymer brushes can be systematically varied. elte.hu This control over initiator density directly impacts the thickness of the grown polymer film. elte.hu Lower initiator densities can lead to increased initiator efficiency due to reduced termination reactions between growing polymer chains. elte.hu This level of control is valuable for applications that require precise surface properties, such as in the creation of biosensors or non-fouling surfaces. acs.org The ability to create patterned or gradient polymer brushes further expands the potential applications of this technology. ethz.chtu-dresden.de

Synthesis of Silica-Based Hybrid Materials via Organosilane Polymerization

Organosilanes, such as derivatives of 10-undecen-1-yl-silane, are key precursors for the synthesis of silica-based hybrid materials. researchgate.netmdpi.com These materials combine the properties of organic polymers with the robustness of an inorganic silica (B1680970) network. mdpi.comdoi.org The synthesis often involves a sol-gel process, where the organosilane precursors undergo hydrolysis and condensation to form a three-dimensional network. csic.es

By using organosilanes with specific functional groups, the properties of the resulting hybrid material can be tailored. researchgate.net For example, organosilane precursors can be designed to have specific interactions that drive the self-assembly of the material into ordered structures, such as lamellar or hexagonal phases. researchgate.net The terminal alkene of 10-undecen-1-ol (B85765), the precursor to 10-undecen-1-yl-silane, allows for the regioselective introduction of an alkoxysilane group via hydrosilylation, making it a versatile starting material for creating these functional precursors. researchgate.net

The polymerization can be carried out in the presence of the organosilane, leading to the in-situ formation of the silica network within a polymer matrix. csic.esrsc.org This approach can lead to hybrid materials with a homogeneous distribution of the organic and inorganic components. csic.es Alternatively, the organosilane can be used to functionalize pre-formed silica nanoparticles, which are then incorporated into a polymer matrix. mdpi.comnih.gov The choice of synthetic strategy depends on the desired final properties of the hybrid material. mdpi.com

Catalysis and Catalytic Processes Involving 10 Undecen 1 Yl Silane

Role in Hydrosilylation Catalysis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. mdpi.com This reaction is crucial for the synthesis of a wide array of silicon-containing compounds and for the curing of silicone polymers. mdpi.comheraeus-precious-metals.com While the reaction can occur under UV irradiation or at high temperatures, it is most efficiently carried out in the presence of a catalyst. mdpi.com

Platinum-Group Metal Catalysts

Catalysts based on transition metals from the platinum group, including platinum, rhodium, iridium, and ruthenium, are particularly effective for hydrosilylation reactions. mdpi.comnih.gov Among these, platinum-based catalysts are the most widely used due to their high activity. mdpi.comheraeus-precious-metals.commatthey.com Notable examples include Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃], where "dvtms" is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane). mdpi.comqualitas1998.net These catalysts facilitate the reaction at very low platinum concentrations, often in the range of 5-50 ppm based on the total formulation weight. heraeus-precious-metals.com

The general mechanism for platinum-catalyzed hydrosilylation, as proposed by Chalk and Harrod, involves several steps:

Formation of the active catalyst: This involves the reaction of the platinum complex with an alkenyl functional group. mdpi.com

Oxidative addition: The Si-H bond of the silane (B1218182) adds to the platinum center. mdpi.com

Migratory insertion: The olefin inserts into the platinum-silicon or platinum-hydrogen bond.

Reductive elimination: The final alkylsilane product is eliminated, regenerating the catalyst. mdpi.com

A key challenge with homogeneous platinum catalysts is their deactivation through the formation of colloidal platinum(0) particles, which can also lead to undesired side reactions. mdpi.com

| Catalyst Name | Chemical Formula/Description | Key Characteristics |

|---|---|---|

| Speier's Catalyst | H₂[PtCl₆] | Selective and efficient, even at room temperature. qualitas1998.net Can have a variable induction period. qualitas1998.net |

| Karstedt's Catalyst | [Pt₂(dvtms)₃] | A platinum(0) complex with vinyl-siloxane ligands. nih.gov Highly active. mdpi.com |

| Ashby's Catalyst | Platinum-divinyltetramethyldisiloxane complex | Suitable for high-temperature curing systems. heraeus-precious-metals.com |

| Lamoreaux' Catalyst | H₂PtCl₆ in octanol | Used for silicone rubbers with improved fire-retardant properties. heraeus-precious-metals.com |

| (MeCp)PtMe₃ | (Methylcyclopentadienyl)trimethylplatinum(IV) | Activated by UV light. heraeus-precious-metals.com |

Catalyst Efficiency and Selectivity in Silane Synthesis

The efficiency and selectivity of hydrosilylation catalysts are critical for the synthesis of specific silane products. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products. nih.gov For terminal alkenes like 10-undecen-1-yl-silane, anti-Markovnikov addition is typically favored, resulting in the terminal silane. nih.gov

Recent research has focused on developing more sustainable and cost-effective catalysts based on earth-abundant metals like iron, cobalt, and nickel. nih.gov For instance, certain cobalt and nickel catalysts have shown high activity and anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes. nih.gov

The structure of the silane itself, as well as the olefin, can also impact the reaction. The stepwise hydrosilylation of primary and secondary silanes to produce tetra-substituted silanes with different organic groups remains a synthetic challenge, with a need for highly selective catalysts to control the reaction at each step. google.com

| Factor | Influence on Hydrosilylation |

|---|---|

| Metal Center | Platinum-group metals are highly active. mdpi.com Earth-abundant metals are being explored for sustainability. nih.gov |

| Ligand Structure | Bulky ligands can improve selectivity. mdpi.com |

| Reaction Temperature | Affects reaction rate and catalyst stability. heraeus-precious-metals.com |

| Catalyst Concentration | Low concentrations (ppm level) are often sufficient. heraeus-precious-metals.com |

| Substrate Structure | The nature of the alkene and silane influences reactivity and regioselectivity. google.com |

Influence on Olefin Polymerization Catalysts

10-Undecen-1-yl-silane can be utilized as a comonomer in olefin polymerization to introduce silane functionality into the resulting polymer chains. This functionalization can impart unique properties to the polyolefins.

Effects of Functional Comonomers on Catalyst Deactivation

The presence of functional comonomers, such as those containing hydroxyl or silane groups, can significantly impact the activity of polymerization catalysts. researchgate.net Polar functional groups can interact with and deactivate the active sites of traditional Ziegler-Natta and metallocene catalysts. researchgate.netnih.gov

However, certain catalyst systems have shown tolerance to functional monomers. For example, in the copolymerization of ethylene (B1197577) with trimethylsilyl-protected 10-undecen-1-ol (B85765) using a pyridine-amine nickel catalyst, the catalyst was not deactivated by the comonomer. acs.org In some cases, the presence of a comonomer can even lead to higher activities compared to ethylene homopolymerization. ncl.res.in The degree of catalyst deactivation often depends on the nature of the functional group and its steric hindrance. researchgate.net For instance, alcohols and ethers are often better tolerated than ketones or less shielded esters. researchgate.net

Ligand Design in Palladium-Catalyzed Carbonylation

In palladium-catalyzed carbonylation reactions, ligand design is crucial for controlling catalyst activity and selectivity. rsc.orgnih.gov The electronic and steric properties of the ligands, often phosphines, can be tuned to optimize the catalytic process. rsc.org

In the context of copolymerizing functional olefins like 10-undecen-1-ol, which is structurally related to 10-undecen-1-yl-silane, with carbon monoxide, the choice of ligand is critical. osti.gov For instance, in the palladium-catalyzed carbonylative polymerization of 10-undecen-1-ol, the use of electron-deficient bis(phosphine) ligands was key to suppressing undesirable side reactions and achieving high molecular weight polymers. osti.gov The ligand structure can influence the relative rates of competing reactions, such as alternating alkene/CO insertion versus metal acyl alcoholysis, thereby controlling the microstructure of the resulting polymer. osti.gov The second coordination sphere of the ligand can also influence polymerization properties. rsc.org

Catalyst Immobilization and Functionalization using Silane Derivatives

Silane derivatives, including those derived from 10-undecen-1-yl-silane, are widely used for the immobilization of homogeneous catalysts onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

The silane can be used to functionalize the surface of materials like silica (B1680970), alumina, or nanoparticles. researchgate.net The terminal double bond of 10-undecen-1-yl-silane provides a reactive handle for further chemical modification or for direct attachment to a support. For example, silanes can be used to create functionalized surfaces for DNA microarrays. acs.org The stability of this surface functionalization is critical, and dipodal silanes have been shown to form more stable layers compared to monopodal silanes. acs.org

In catalysis, polymer-anchored platinum complexes, where the catalyst is bound to a polymer chain which is then linked to an inert support, are commercially available for hydrosilylation reactions. qualitas1998.net This method can lead to colorless products, indicating minimal leaching of the metal into the product. qualitas1998.net Silane coupling agents can also be used to pre-treat nanofillers, which can improve their dispersion in a polymer matrix during in situ catalytic polymerization and enhance the properties of the resulting nanocomposite. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Structural Elucidation and Purity Assessment

To ensure the identity and purity of "Silane, 10-undecen-1-yl-", a combination of spectroscopic and chromatographic methods is employed. These techniques provide detailed information about the molecular framework and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including organosilanes. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound 10-undecenyltrichlorosilane (B98294), specific chemical shifts confirm the presence of the undecenyl chain. dtic.mil The terminal vinyl protons typically appear as a multiplet around 5.8 ppm, while the terminal =CH₂ protons are observed near 5.0 ppm. dtic.mil The protons on the carbons adjacent to the silicon atom present a distinct signal, which is crucial for confirming the silane (B1218182) functionalization. For a similar compound, (11-(2-Bromo-2-methyl)propionyloxy)undecyltrichlorosilane, the methylene (B1212753) protons adjacent to the silicon atom appear as a multiplet between 1.51-1.74 ppm, and the terminal methyl protons of the bromo-isobutyryl group show a singlet at 1.93 ppm. umich.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of all carbon atoms in the molecule. For a monolayer prepared from 10-undecenyltrichlorosilane, characteristic peaks are observed at approximately 139.2 ppm for the internal carbon of the double bond (-CH=) and 114.1 ppm for the terminal vinyl carbon (=CH₂). rsc.org The various methylene (-CH₂-) carbons of the alkyl chain appear in the typical aliphatic region of the spectrum. rsc.org

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | -CH=CH₂ | ~5.8 (m) | dtic.mil |

| ¹H | -CH=CH₂ | ~5.0 (m) | dtic.mil |

| ¹³C | -CH=CH₂ | ~139.2 | rsc.org |

| ¹³C | -CH=CH₂ | ~114.1 | rsc.org |

| ¹³C | Alkyl -CH₂- Chain | ~33.8, 31.6, etc. | rsc.org |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net For "Silane, 10-undecen-1-yl-", FT-IR is used to confirm the presence of both the terminal alkene and the silane moiety. The analysis of self-assembled monolayers (SAMs) on silicon substrates can be effectively performed using FT-IR in an attenuated total reflection (ATR) mode, which enhances the signal from the surface-bound molecules. researchgate.netlibretexts.org

Key vibrational modes for "Silane, 10-undecen-1-yl-" include the C=C stretching vibration of the alkene group, typically observed around 1640 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear in the 2850-2960 cm⁻¹ region. After hydrolysis and condensation on a surface, the formation of siloxane (Si-O-Si) bonds can be monitored by the appearance of a broad and strong absorption band in the 1000-1100 cm⁻¹ region. Studies on the ozonolysis of 10-undecenyltrichlorosilane SAMs use FT-IR to follow the disappearance of the alkene peaks and the appearance of carboxyl peaks, demonstrating the utility of this technique in monitoring surface reactions. chromatographytoday.comchromatographyonline.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~2850-2960 | C-H Stretching | Alkyl Chain (-CH₂-, -CH₃) | researchgate.net |

| ~1640 | C=C Stretching | Alkene | grafiati.com |

| ~1000-1100 | Si-O-Si Stretching | Polysiloxane Network | harvard.edu |

| ~800-900 | Si-OH Stretching | Silanol (B1196071) | harvard.edu |

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile compounds without decomposition. For "Silane, 10-undecen-1-yl-", GC is primarily used to assess purity by separating the main compound from any volatile starting materials, byproducts, or solvents. The compound is vaporized and transported through a chromatographic column by an inert carrier gas. kashanu.ac.ir The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. kashanu.ac.ir

While specific GC methods for "Silane, 10-undecen-1-yl-" are not extensively published, general methods for long-chain alkylsilanes can be applied. A typical setup would involve a high-temperature capillary column with a non-polar stationary phase. The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification, though it can be affected by factors like flow rate and temperature. For robust qualitative analysis, relative retention times using an internal standard are often employed. Pyrolysis-GC coupled with FT-IR or mass spectrometry (MS) can also be used to identify silane coupling agents on treated surfaces. chromatographyonline.com

Surface and Interfacial Characterization

Once "Silane, 10-undecen-1-yl-" is applied to a substrate to form a self-assembled monolayer (SAM) or a thin film, a different set of analytical techniques is required to characterize the resulting surface. These methods provide information on the elemental composition, chemical states, and topography of the modified surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly powerful for characterizing thin films and SAMs, as it analyzes the top 1-10 nm of a surface.

When a surface modified with "Silane, 10-undecen-1-yl-" is analyzed by XPS, survey scans confirm the presence of silicon (Si), carbon (C), and oxygen (O) from the substrate and the silane layer. High-resolution scans of the Si 2p, C 1s, and O 1s regions provide detailed chemical state information. For instance, the Si 2p spectrum can distinguish between silicon in the underlying substrate (e.g., SiO₂) and silicon in the siloxane (Si-O-Si) network of the monolayer. The C 1s spectrum can resolve carbon atoms in different chemical environments, such as the hydrocarbon chain (C-C, C-H) and the carbon attached to silicon (C-Si). Angle-resolved XPS (ARXPS) can be used to determine the thickness and uniformity of the silane layer.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a type of electron microscopy that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. SEM is an essential tool for visualizing the morphology of surfaces functionalized with "Silane, 10-undecen-1-yl-".

SEM analysis can reveal the uniformity and completeness of the silane coating. It can identify the presence of aggregates, domains, or defects in the monolayer. For instance, in studies of composites, SEM images of fracture surfaces can show how the silane coupling agent improves the adhesion between an inorganic filler and a polymer matrix. While SEM does not provide the chemical information of XPS or FT-IR, its ability to provide high-resolution images of the surface morphology is complementary and crucial for understanding the physical structure of the functionalized material. chromatographytoday.com In some cases, SEM can be combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis on specific features observed in the images.

Bulk Material Characterization

Wide-Angle X-ray Diffraction (WAXD) is an analytical technique used to determine the crystalline structure of materials. measurlabs.comnumberanalytics.com In the context of polymers and composites modified with silanes, WAXD provides information on the degree of crystallinity, the arrangement of polymer chains, and the potential formation of new crystalline phases. measurlabs.comresearchgate.netresearchgate.net

When silanes are incorporated into a polymer matrix, they can influence the crystallization behavior of the polymer. researchgate.net WAXD patterns of composites can reveal changes in the crystalline form of the polymer. For example, in polyamide 6 (PA6) copolyamides, the addition of a comonomer segment led to a transformation of the crystalline forms, which was observed through WAXD analysis. researchgate.net